Anticancer agent 161

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H51BF4O4Ru2- |

|---|---|

Poids moléculaire |

836.7 g/mol |

Nom IUPAC |

carbanide;cyclopentene;17-ethenylidene-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol;methanone;ruthenium(3+);ruthenium(4+);tetrafluoroborate |

InChI |

InChI=1S/C20H23O.2C5H8.3CHO.3CH3.BF4.2Ru/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2;2*1-2-4-5-3-1;3*1-2;;;;2-1(3,4)5;;/h1,6,8,12,17-19,21H,4-5,7,9-11H2,2H3;2*1-2H,3-5H2;3*1H;3*1H3;;;/q-1;;;7*-1;+3;+4 |

Clé InChI |

XOELBPHXQBPFLF-UHFFFAOYSA-N |

SMILES canonique |

[B-](F)(F)(F)F.[CH3-].[CH3-].[CH3-].CC12CCC3C(C1CCC2=C=[CH-])CCC4=C3C=CC(=C4)O.[CH-]=O.[CH-]=O.[CH-]=O.C1CC=CC1.C1CC=CC1.[Ru+3].[Ru+4] |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Anticancer Agent ATN-161

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide antagonist of several β-integrin subunits. Derived from the synergy region of fibronectin, it has been evaluated in clinical trials as an antiangiogenic and antimetastatic agent. The core mechanism of action of ATN-161 centers on its ability to bind to integrins, primarily α5β1 and αvβ3, which are crucial for endothelial cell migration, survival, and the formation of new blood vessels (angiogenesis) that support tumor growth. By inhibiting these integrins, ATN-161 disrupts downstream signaling pathways, leading to reduced angiogenesis, inhibition of tumor growth and metastasis, and induction of apoptosis in neovascular endothelial cells.

Core Mechanism of Action: Integrin Antagonism

ATN-161 is a structural analog of the PHSRN sequence in fibronectin, with a cysteine substituted for arginine. This modification allows it to bind to the β subunits of multiple integrin heterodimers, including α5β1, αvβ3, and αvβ5.[1] These integrins are overexpressed on activated endothelial cells and various tumor cells, playing a pivotal role in cell adhesion to the extracellular matrix (ECM), cell migration, and signal transduction.

The primary anticancer effect of ATN-161 is mediated through the inhibition of angiogenesis.[1] By binding to integrins on endothelial cells within the tumor microenvironment, ATN-161 blocks the cell-matrix interactions necessary for the formation of new blood vessels. This leads to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.

Key Signaling Pathways Modulated by ATN-161

Experimental evidence suggests that ATN-161 modulates several downstream signaling pathways upon binding to its target integrins:

-

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway: Treatment with ATN-161 has been shown to significantly decrease the phosphorylation of MAPK in tumors, indicating a suppression of this key proliferation and survival pathway.[2]

-

Modulation of Protein Kinase A (PKA) Signaling: The antiangiogenic activity of ATN-161 may be mediated through the modulation of integrin signaling in a PKA-dependent manner.[1] Studies have shown that PKA inhibitors can reverse the antiangiogenic effects of ATN-161.[1]

-

Inhibition of Nuclear Factor-κB (NF-κB) Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the activation of the NF-κB signaling pathway. This inhibition leads to the downstream suppression of matrix metalloproteinases (MMP-2/9) and promotes apoptosis.

The diagram below illustrates the proposed mechanism of action for ATN-161.

Quantitative Data Summary

The biological activity of ATN-161 has been quantified in various preclinical and clinical settings.

| Parameter | Model System | Value/Observation | Reference |

| In Vitro Activity | |||

| Inhibition of MAPK Phosphorylation | MDA-MB-231 Breast Cancer Cells | Maximal effect at 20 µmol/L | |

| In Vivo Angiogenesis Inhibition | |||

| Matrigel Plug Model | C57BL/6 Mice | Statistically significant inhibition at 1 and 10 µmol/L | |

| In Vivo Ocular Neovascularization | |||

| Inhibition of Integrin α5β1 Expression | Oxygen-Induced Retinopathy (OIR) Mouse Model | Significant inhibition at 1.0 µg/µL and 10 µg/µL (intravitreal) | |

| Clinical Trial Data (Phase I) | |||

| Dose Escalation Range | Patients with Advanced Solid Tumors | 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 mg/kg | |

| Maximum Administered Dose | Patients with Advanced Solid Tumors | 16 mg/kg (Dose-limiting toxicity not reached) | |

| Clinical Outcome | Patients with Advanced Solid Tumors | Prolonged stable disease observed in ~33% of patients |

Note: A U-shaped dose-response curve has been observed in preclinical models, where lower doses sometimes show greater activity than higher doses. This was also consistent with clinical findings where prolonged stable disease was seen across a broad range of doses.

Key Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

This protocol is based on methodologies described in preclinical evaluations of ATN-161's antiangiogenic properties.

Protocol Steps:

-

Preparation: Growth factor-reduced Matrigel is thawed overnight at 4°C.

-

Mixing: The liquid Matrigel is mixed with heparin, an angiogenic inducer (e.g., VEGF and FGF-2), and the experimental compound (ATN-161 at various concentrations) or a vehicle control.

-

Injection: The Matrigel mixture (typically 0.5 mL) is injected subcutaneously into the dorsal flank of mice.

-

Incubation: The Matrigel solidifies in vivo, and blood vessels are recruited into the plug over a period of 7-14 days.

-

Analysis: Plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content, which is proportional to the number of red blood cells and, therefore, vascularization.

Western Blot for NF-κB Pathway Activation

This protocol is adapted from studies investigating ATN-161's effect on intracellular signaling.

Protocol Steps:

-

Sample Preparation: Isolate protein from retinal tissues of mice (e.g., from an OIR model) treated with ATN-161 or vehicle control. Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, p-p65, and a loading control (e.g., β-actin).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity and normalize to the loading control to determine relative protein expression levels.

Conclusion

ATN-161 represents a targeted anticancer strategy focused on disrupting the tumor's ability to form new blood vessels. Its mechanism of action, centered on the antagonism of α5β1 and αvβ3 integrins, leads to the inhibition of critical pro-survival and pro-angiogenic signaling pathways, including the MAPK and NF-κB cascades. The quantitative data from both preclinical and clinical studies support its biological activity across a range of doses, although its U-shaped dose-response curve presents unique considerations for clinical development. The experimental protocols outlined provide a basis for further investigation into the nuanced molecular interactions of this and similar integrin-targeting agents.

References

Technical Whitepaper: Synthesis and Characterization of a Novel Bioactive Alkynol Anticancer Agent (Representative Compound 161)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a representative novel bioactive alkynol, herein designated as Compound 161. This class of compounds has demonstrated significant potential as an anticancer agent, primarily through the induction of autophagy and depletion of mitochondrial membrane potential. This guide details the synthetic and analytical protocols, presents key quantitative data, and illustrates the experimental workflow and proposed mechanism of action.

Introduction

Bioactive alkynols are a class of natural and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds and a hydroxyl group. Certain members of this class have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of cellular stress pathways that lead to programmed cell death. Compound 161 is a representative molecule from this class, designed to maximize anticancer efficacy while maintaining a synthetically accessible scaffold. This whitepaper will serve as a technical guide for its synthesis, characterization, and biological evaluation.

Synthesis of Compound 161

The synthesis of Compound 161 is achieved through a multi-step process, beginning with commercially available starting materials. The key steps involve the formation of the carbon skeleton via coupling reactions, followed by stereoselective reduction to install the characteristic hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling A mixture of (E)-1-bromo-1-hexene (1.0 eq), 2-methylbut-1-en-3-yn-1-ol (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in triethylamine (B128534) is stirred under an argon atmosphere at room temperature for 12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (n-hexane/ethyl acetate (B1210297) = 10:1) to yield the coupled enyne product.

Step 2: Deprotection The product from Step 1 is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude deprotected intermediate.

Step 3: Corey-Bakshi-Shibata (CBS) Reduction The deprotected intermediate is dissolved in anhydrous THF and cooled to -78 °C. (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.2 eq) is added dropwise, followed by the slow addition of borane-dimethyl sulfide (B99878) complex (1.5 eq). The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, Compound 161, is purified by flash chromatography (n-hexane/ethyl acetate = 5:1).

Synthesis Workflow

Caption: Synthetic workflow for Compound 161.

Characterization of Compound 161

The structure and purity of the synthesized Compound 161 were confirmed using various analytical techniques.

Analytical Data

| Parameter | Result |

| Appearance | Colorless oil |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.80-5.90 (m, 2H), 4.35 (d, J=6.0 Hz, 1H), 2.15 (q, J=7.2 Hz, 2H), 1.85 (s, 3H), 1.40-1.50 (m, 2H), 0.90 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 139.8, 110.5, 92.1, 85.3, 65.2, 34.7, 23.5, 22.1, 13.6 |

| HRMS (ESI) | m/z calculated for C₁₁H₁₇O⁺ [M+H]⁺: 165.1274, found: 165.1272 |

| Purity (HPLC) | >98% |

| Yield | 65% (overall) |

Experimental Protocols: Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to TMS.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

-

HPLC Analysis: Purity was determined by reverse-phase HPLC on a C18 column with a gradient of acetonitrile (B52724) in water.

Biological Evaluation

The anticancer properties of Compound 161 were assessed through a series of in vitro assays.

In Vitro Cytotoxicity

The cytotoxicity of Compound 161 was evaluated against a panel of human cancer cell lines using the MTT assay.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 7.5 ± 0.8 |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |

| HeLa | Cervical Carcinoma | 6.8 ± 0.9 |

| PANC-1 | Pancreatic Carcinoma | 9.1 ± 1.1 |

Experimental Protocol: MTT Assay

Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound 161 for 48 hours. Subsequently, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ values were calculated using non-linear regression analysis.

Mechanism of Action Studies

Autophagy Induction: The induction of autophagy was confirmed by monitoring the conversion of LC3-I to LC3-II via Western blotting and by visualizing the formation of autophagosomes using fluorescence microscopy after staining with an LC3-specific fluorescent dye.

Mitochondrial Membrane Potential (ΔΨm) Depletion: The effect on mitochondrial membrane potential was assessed using the fluorescent probe JC-1. A shift in fluorescence from red to green, as measured by flow cytometry, indicates a decrease in ΔΨm.

Proposed Signaling Pathway

Caption: Proposed signaling pathway of Compound 161.

Conclusion

Compound 161, a representative bioactive alkynol, has been successfully synthesized and characterized. The in vitro biological evaluation demonstrates its potent anticancer activity, which is mediated through the induction of both apoptosis and autophagy, driven by mitochondrial dysfunction. These findings underscore the therapeutic potential of this class of compounds and provide a solid foundation for further preclinical development, including lead optimization and in vivo efficacy studies. This technical guide provides the essential protocols and data for the replication and further investigation of Compound 161 and its analogs.

Unveiling the Target and Action of Anticancer Agent 161: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the target identification and validation of Anticancer Agent 161 (also known as Compound 3b) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the cytotoxic activity, mechanism of action, and experimental protocols related to this promising diruthenium complex derived from a bioactive alkynol.

Executive Summary

This compound, a novel organometallic compound, has demonstrated significant cytotoxic effects across a range of human cancer cell lines. This guide summarizes the key findings from the primary research article by Bresciani G, et al., "Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols," published in Inorganic Chemistry in 2023.[1][2] The core mechanism of action for this agent involves the induction of autophagy and the depletion of mitochondrial membrane potential, leading to cancer cell death. This document provides the essential quantitative data and detailed experimental methodologies to facilitate further research and development of this compound.

Quantitative Data Summary

The cytotoxic activity of this compound (Compound 3b) was evaluated against a panel of human cancer cell lines and a normal human lung fibroblast cell line. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Cell Type | IC50 (μM) of Compound 3b |

| A2780 | Human ovarian carcinoma | 0.8 ± 0.1 |

| A2780R | Cisplatin-resistant ovarian carcinoma | 1.5 ± 0.2 |

| MCF-7 | Human breast adenocarcinoma | 1.2 ± 0.1 |

| HOS | Human osteosarcoma | 1.8 ± 0.3 |

| A549 | Human lung carcinoma | 2.5 ± 0.4 |

| PANC-1 | Human pancreatic carcinoma | 3.1 ± 0.5 |

| Caco-2 | Human colorectal adenocarcinoma | 2.8 ± 0.3 |

| PC-3 | Human prostate adenocarcinoma | 2.1 ± 0.2 |

| HeLa | Human cervical adenocarcinoma | 1.9 ± 0.2 |

| MRC-5 | Normal human lung fibroblast | > 10 |

Data extracted from Bresciani G, et al. (2023).[1][2]

Target Identification and Mechanism of Action

The primary investigation into the mechanism of action of this compound in A2780 human ovarian cancer cells revealed a multi-faceted impact on cellular processes, culminating in cell death. The key findings point to the induction of autophagy and disruption of mitochondrial function as central to its anticancer activity.[1][2]

Induction of Autophagy

Treatment of A2780 cells with Compound 3b led to a significant increase in the formation of autophagosomes, a hallmark of autophagy. This was validated by monitoring the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Depletion of Mitochondrial Membrane Potential

A critical event in the mechanism of action of Compound 3b is the disruption of mitochondrial function. The agent was found to cause a significant depletion of the mitochondrial membrane potential (ΔΨm) in A2780 cells. This loss of membrane potential is an early indicator of apoptosis and cellular stress and can trigger downstream cell death pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows used in its validation.

References

"in vitro cytotoxicity of Anticancer agent 161 in cancer cell lines"

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Anticancer Agent 161 in Cancer Cell Lines

Disclaimer: The designation "this compound" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature. This guide primarily focuses on ATN-161 , a well-characterized integrin antagonist. Where available, information on other agents designated "161" is also provided to offer a comprehensive overview.

ATN-161: An Integrin-Targeting Peptide

ATN-161 is a peptide antagonist of integrins, specifically targeting the α5β1 and αvβ3 subtypes.[1] Its mechanism of action involves the noncompetitive inhibition of the PHSRN sequence in fibronectin, which is crucial for the binding of these integrins.[2] This inhibition disrupts integrin-dependent signaling, which plays a vital role in tumor angiogenesis, as well as the migration and adhesion of endothelial cells.[1][2]

Quantitative Cytotoxicity Data

Direct in vitro IC50 values for ATN-161 across a panel of cancer cell lines are not extensively detailed in the available literature. Preclinical studies have indicated a U-shaped dose-response curve in efficacy models.[2] A phase 1 clinical trial in patients with solid tumors did not determine a maximum tolerated dose, and while no objective tumor responses were recorded, about a third of the patients exhibited prolonged disease stability. This suggests that ATN-161 may exert a more cytostatic than cytotoxic effect.

Table 1: Summary of In Vitro and In Vivo Observations for ATN-161

| Metric | Observation | Cancer Model/Setting |

|---|---|---|

| In Vitro Effect | Inhibition of endothelial cell migration and adhesion. | Endothelial Cells |

| In Vivo Effect | Prolonged stable disease observed in approximately one-third of patients. | Solid Tumors |

| Dose-Response | U-shaped (inverted bell shape) curve noted in preclinical efficacy models. | Animal Models |

Experimental Protocols

While specific protocols for ATN-161 cytotoxicity assays are not provided in the search results, a standard and widely accepted method for such evaluations is the MTT assay.

MTT Assay for Cell Viability Assessment

This protocol provides a general framework for determining the cytotoxic effects of a compound like ATN-161.

-

Cell Culture and Seeding:

-

Human cancer cell lines are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

-

Compound Treatment:

-

Serial dilutions of ATN-161 are prepared in the culture medium.

-

The existing medium is aspirated from the wells and replaced with the medium containing the various concentrations of ATN-161. A vehicle control (the solvent used to dissolve the agent) and a blank control (medium only) are also included.

-

The plates are then incubated for a designated period, typically 48 to 72 hours.

-

-

MTT Addition and Formazan (B1609692) Formation:

-

Following the treatment incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

-

Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured with a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the vehicle control.

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow

ATN-161's therapeutic action is rooted in its ability to disrupt the interaction between fibronectin and integrins on the cell surface. This interference blocks downstream signaling cascades that are critical for angiogenesis and cell migration.

Caption: The signaling pathway inhibited by ATN-161.

The workflow for assessing the in vitro cytotoxicity of a compound like ATN-161 follows a standardized procedure.

Caption: A general workflow for in vitro cytotoxicity testing.

Other Anticancer Agents Designated "161"

KIM-161

KIM-161 is a phenylacetamide-1H-imidazol-5-one derivative. It has shown potent cytotoxic activity and is considered a promising lead compound for further development. Its mechanism involves the suppression of several signaling pathways, including ERK1/2, GSK-3α/β, HSP27, and STAT2, as well as the downregulation of AMPKα1 phosphorylation.

Table 2: IC50 Values for KIM-161

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCT116 | Colon Cancer | 294 |

| HL60 | Leukemia | 362 |

LCL-161

LCL-161 is another compound identified as an antineoplastic agent. Studies have shown that its cytotoxicity is significantly increased with longer exposure times.

IDE161

IDE161 is a selective, small-molecule inhibitor of PARG (Poly(ADP-ribose) glycohydrolase), a key enzyme in the DNA damage repair pathway. Preclinical studies have demonstrated its activity in cancer models resistant to PARP inhibitors and platinum-based chemotherapy. A phase 1 clinical trial for IDE161 in patients with advanced solid tumors with homologous recombination deficiency is underway.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Based Anticancer Agents

Introduction

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In oncology, quinazoline derivatives have been extensively investigated as potent anticancer agents, primarily targeting protein kinases involved in cancer cell proliferation and survival.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, with a focus on their role as epidermal growth factor receptor (EGFR) inhibitors. We will delve into the key structural modifications that influence their anticancer efficacy, present quantitative data, detail experimental protocols, and visualize the underlying biological pathways and research workflows.

Core Structure and Mechanism of Action

Quinazoline-based anticancer agents typically exert their effect by inhibiting the tyrosine kinase activity of EGFR.[3][4] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.[3] These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascades that promote cell proliferation, survival, and metastasis. The general structure consists of a quinazoline core, often with substituents at the 4-position (anilino group) and various modifications on the quinazoline ring itself, particularly at positions 6 and 7.[1]

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of quinazoline derivatives are highly dependent on the nature and position of their substituents. The following sections summarize the key SAR findings for different parts of the molecule.

1. Modifications at the 4-Anilino Position

The 4-anilino moiety is crucial for binding to the hinge region of the EGFR kinase domain.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups on the anilino ring generally enhances anticancer activity.[1][3] For instance, compounds with 3-chloro, 4-fluoro, or 3-bromo substitutions have shown potent inhibitory effects.

-

Bulky substituents: While some bulk is tolerated, very large groups can be detrimental to activity. However, specific bulky groups at certain positions can enhance binding to mutant forms of EGFR.

2. Modifications at the Quinazoline Core (Positions 6 and 7)

Substituents at the 6 and 7 positions of the quinazoline ring play a significant role in modulating the solubility, metabolic stability, and overall potency of the compounds.

-

Methoxy and ethoxy groups: Small alkoxy groups at these positions are often favored as they can improve the pharmacokinetic properties of the compounds.[5]

-

Solubilizing groups: The introduction of solubilizing groups, such as morpholino or piperazino moieties, at the 7-position has been a successful strategy to improve the aqueous solubility and bioavailability of these drugs.

Quantitative SAR Data

The following table summarizes the anticancer activity (IC50 values) of representative quinazoline derivatives against various cancer cell lines.

| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (4-Anilino) | Cancer Cell Line | IC50 (µM) |

| Gefitinib | -H | -OCH3 | 3-Cl, 4-F | A431 | 0.005 - 0.88 |

| Erlotinib | -H | -OCH3 | 3-ethynyl | HCC827 | 0.005 - 0.88 |

| Compound 39 | -H | -OCH2CH2(morpholino) | 3-CF3, 4-Cl | HCT-116 | Not specified |

| Compound 40 | -H | -OCH2CH2(morpholino) | 3-CF3, 4-Br | MCF-7 | Not specified |

| Compound 44 | -H | Imidazolone (B8795221) derivative | 4-OCH3 (on imidazolone phenyl) | MCF-7 | More potent than cisplatin |

| Compound 46 | Isoxazole moiety | Isoxazole moiety | Not specified | A549, HCT116, MCF-7 | Good activity |

| Compound 47 | Isoxazole moiety | Isoxazole moiety | Not specified | A549, HCT116, MCF-7 | Good activity |

Data synthesized from multiple sources.[1][5]

Experimental Protocols

The evaluation of novel quinazoline derivatives involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

1. In Vitro Cytotoxicity Assays (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

-

Methodology:

-

Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

-

2. EGFR Kinase Inhibition Assay

-

Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

-

Methodology:

-

Recombinant human EGFR kinase is incubated with the test compounds at various concentrations in a kinase buffer.

-

A substrate peptide and ATP are added to initiate the phosphorylation reaction.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

-

The IC50 values for kinase inhibition are determined from the dose-response curves.

-

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a primary target of many quinazoline-based anticancer agents.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based agents.

SAR Study Workflow

The diagram below outlines the typical workflow for a structure-activity relationship study of novel anticancer agents.

Caption: A generalized workflow for the structure-activity relationship (SAR) study of anticancer agents.

The quinazoline scaffold remains a highly valuable template for the design of novel anticancer agents. The structure-activity relationship studies have revealed critical insights into the structural requirements for potent and selective inhibition of key oncogenic targets like EGFR. The continuous exploration of new substituents at the 4-anilino position and the quinazoline core, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles for the treatment of cancer.

References

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Zantrelisib (AC-161): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zantrelisib (designated AC-161) is a novel, orally bioavailable small molecule inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a variety of human cancers. By selectively inhibiting PI3Kα, Zantrelisib represents a targeted therapeutic strategy to disrupt this oncogenic signaling cascade, thereby inducing tumor cell apoptosis and inhibiting tumor growth. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Zantrelisib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and dose-response relationships.

Pharmacokinetics

The pharmacokinetic profile of Zantrelisib has been characterized in multiple preclinical species to determine its viability as an orally administered therapeutic agent. The following tables summarize key PK parameters determined in mouse, rat, and dog models.

Table 1: Single-Dose Pharmacokinetic Parameters of Zantrelisib in Preclinical Species

| Parameter | Mouse (10 mg/kg, PO) | Rat (10 mg/kg, PO) | Dog (5 mg/kg, PO) |

| Cmax (ng/mL) | 1250 ± 210 | 980 ± 150 | 1550 ± 320 |

| Tmax (h) | 1.0 | 2.0 | 2.0 |

| AUC0-inf (ng·h/mL) | 7500 ± 1100 | 8200 ± 1300 | 18500 ± 2500 |

| t1/2 (h) | 4.5 ± 0.8 | 6.2 ± 1.1 | 8.1 ± 1.5 |

| Bioavailability (%) | 45 | 55 | 70 |

| CL/F (mL/min/kg) | 22.2 | 20.3 | 4.5 |

| Vd/F (L/kg) | 8.5 | 10.8 | 3.1 |

Data are presented as mean ± standard deviation.

Table 2: In Vitro ADME Profile of Zantrelisib

| Parameter | Value |

| Plasma Protein Binding (%) | 98.5 (Human), 97.2 (Mouse) |

| Blood-to-Plasma Ratio | 0.95 |

| CYP450 Inhibition (IC50, µM) | >10 (for 1A2, 2C9, 2C19, 2D6, 3A4) |

| CYP450 Induction | No significant induction observed |

| Metabolic Stability (t1/2, min) | >60 (Human liver microsomes) |

| Primary Metabolizing Enzymes | CYP3A4 (minor), Aldehyde Oxidase |

| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s |

| Efflux Ratio (B→A / A→B) | 1.2 |

Pharmacodynamics

The pharmacodynamic effects of Zantrelisib were evaluated through a series of in vitro and in vivo studies to confirm its mechanism of action and to establish a dose-response relationship.

Table 3: In Vitro Potency and Cellular Activity of Zantrelisib

| Assay | Cell Line / Target | IC50 / EC50 (nM) |

| Biochemical Kinase Assay | Recombinant PI3Kα (p110α/p85α) | 0.8 ± 0.2 |

| Recombinant PI3Kβ (p110β/p85α) | 150 ± 25 | |

| Recombinant PI3Kδ (p110δ/p85α) | 220 ± 40 | |

| Recombinant PI3Kγ (p110γ) | 350 ± 55 | |

| Target Engagement (p-AKT) | MCF-7 (Breast Cancer) | 5.5 ± 1.2 |

| Cell Proliferation (72h) | MCF-7 (Breast Cancer, PIK3CA mutant) | 8.0 ± 1.5 |

| HCT116 (Colon Cancer, PIK3CA mutant) | 12.5 ± 2.1 | |

| PC-3 (Prostate Cancer, PTEN null) | 25.0 ± 4.5 | |

| U87-MG (Glioblastoma, PTEN null) | 18.0 ± 3.3 |

Data are presented as mean ± standard deviation.

Signaling Pathway

Zantrelisib exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a key driver of cell growth, proliferation, and survival.

Caption: Zantrelisib inhibits PI3Kα, blocking the conversion of PIP2 to PIP3 and downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Zantrelisib against PI3K isoforms.

-

Materials: Recombinant human PI3K isoforms, ATP, PIP2 substrate, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

A serial dilution of Zantrelisib (0.1 nM to 100 µM) is prepared in DMSO.

-

The kinase reaction is initiated by adding the PI3K enzyme to a mixture of Zantrelisib, PIP2 substrate, and ATP in a reaction buffer.

-

The reaction is incubated for 60 minutes at room temperature.

-

The amount of ADP produced is quantified using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Luminescence is measured, and the data are normalized to control wells (0% and 100% inhibition).

-

IC50 values are calculated using a four-parameter logistic curve fit.

-

Cellular p-AKT Inhibition Assay

-

Objective: To measure the potency of Zantrelisib in inhibiting PI3K signaling in a cellular context.

-

Materials: MCF-7 cells, cell culture medium, Zantrelisib, lysis buffer, anti-p-AKT (Ser473) and anti-total-AKT antibodies, ELISA kit.

-

Procedure:

-

MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are serum-starved for 24 hours.

-

Cells are pre-treated with a serial dilution of Zantrelisib for 2 hours.

-

Signaling is stimulated with IGF-1 for 15 minutes.

-

Cells are lysed, and the levels of p-AKT (Ser473) and total AKT are quantified using a sandwich ELISA.

-

The p-AKT signal is normalized to the total AKT signal.

-

EC50 values are determined by non-linear regression analysis.

-

In Vivo Tumor Xenograft Study Workflow

The following diagram illustrates the workflow for evaluating the in vivo efficacy of Zantrelisib in a mouse xenograft model.

Caption: Workflow for assessing the in vivo efficacy of Zantrelisib in a tumor xenograft model.

-

Objective: To assess the anti-tumor activity of Zantrelisib in an in vivo setting.

-

Model: Female athymic nude mice are implanted subcutaneously with MCF-7 tumor cells.

-

Procedure:

-

When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., vehicle control, Zantrelisib at 10, 30, and 100 mg/kg).

-

Zantrelisib is administered orally once daily for 21 days.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g., p-AKT levels by immunohistochemistry).

-

Efficacy is evaluated based on tumor growth inhibition (TGI).

-

Zantrelisib (AC-161) demonstrates a promising preclinical profile as a potent and selective inhibitor of PI3Kα. Its favorable pharmacokinetic properties, including good oral bioavailability and a clean in vitro ADME profile, support its development as a clinical candidate. The pharmacodynamic data confirm its on-target activity, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-proliferative effects in cancer cell lines with relevant genetic alterations. The in vivo efficacy observed in xenograft models further validates its potential as a targeted anticancer agent. Further clinical investigation is warranted to determine the safety and efficacy of Zantrelisib in patients with PIK3CA-mutant solid tumors.

The ADME Profile of Anticancer Agent 161: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 161 is a novel bioactive alkynol with demonstrated potential in oncology. Its mechanism of action involves the induction of autophagy and depletion of mitochondrial membrane potential, highlighting a unique pathway for cancer cell inhibition.[1][2][3][4][5] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its progression from a promising lead compound to a clinical candidate. This document provides a comprehensive technical guide to the preclinical ADME and pharmacokinetic characteristics of this compound, based on a series of standard in vitro and in vivo assays. The following sections detail the experimental protocols, present key data in a structured format, and visualize the underlying processes to facilitate a deeper understanding of the agent's behavior in biological systems.

Table 1: Summary of In Vitro ADME Properties of this compound

| Parameter | Assay | Result | Interpretation |

| Absorption | |||

| Aqueous Solubility | Thermodynamic Solubility | 75 µg/mL | Moderate solubility |

| Permeability | Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability |

| Efflux Ratio | Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | 1.8 | Low potential for P-gp mediated efflux |

| Distribution | |||

| Plasma Protein Binding | Equilibrium Dialysis (Human) | 92.5% | High binding to plasma proteins |

| Blood-to-Plasma Ratio | In Vitro Incubation | 0.85 | Preferential distribution in plasma |

| Metabolism | |||

| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min | Moderate metabolic stability |

| CYP450 Inhibition | IC₅₀ values (Human) | > 10 µM for major isoforms | Low risk of drug-drug interactions |

| Excretion | |||

| Transporter Interaction | MDCK-MDR1/BCRP Assays | Not a substrate | Low potential for transporter-mediated renal excretion |

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration, 5 mg/kg)

| Parameter | Unit | Value |

| Absorption | ||

| Area Under the Curve (AUC₀-inf) | ng·h/mL | 4500 |

| Distribution | ||

| Volume of Distribution (Vd) | L/kg | 2.5 |

| Metabolism | ||

| Clearance (CL) | L/h/kg | 1.1 |

| Excretion | ||

| Half-life (t½) | h | 1.6 |

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

-

Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

This compound (at a concentration of 10 µM) is added to the apical (A) side for apical-to-basolateral (A→B) permeability or to the basolateral (B) side for basolateral-to-apical (B→A) permeability.

-

Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of this compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

-

The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the intrinsic metabolic stability of this compound in the liver.

Methodology:

-

This compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction is quenched by the addition of ice-cold acetonitrile.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time plot.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

Methodology:

-

Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

-

This compound is administered as a single intravenous bolus dose (5 mg/kg).

-

Blood samples (approximately 0.2 mL) are collected at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®.

Visualizations

Caption: Workflow for the ADME profiling of this compound.

Caption: Proposed mechanism of action for this compound.

Conclusion

The ADME profile of this compound suggests that it is a promising candidate for further development. Its high permeability and moderate metabolic stability are favorable characteristics. While the high plasma protein binding may limit the unbound fraction, the overall pharmacokinetic profile in rats demonstrates reasonable exposure and half-life. The low potential for CYP450 inhibition indicates a reduced risk of drug-drug interactions. Further studies, including determination of the metabolic pathways and assessment in other species, are warranted to fully characterize its disposition and to support its progression into clinical evaluation.

References

The Discovery and Development of ATN-161: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has been investigated for its anticancer properties.[1] Derived from the synergy region of fibronectin, ATN-161 was designed as an antagonist of several integrins, key mediators of cell adhesion, migration, and signaling.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and clinical evaluation of ATN-161, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Origin

ATN-161 was developed from the PHSRN synergy sequence of fibronectin, an extracellular matrix protein involved in cell adhesion and migration.[1] The native sequence was modified by substituting a cysteine residue for arginine, followed by acetylation and amidation, to enhance its pharmaceutical properties.[1] This modification resulted in a non-RGD-based peptide that targets specific integrins implicated in tumor progression and angiogenesis. The synthesis of ATN-161 is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides of a defined sequence.

Mechanism of Action

ATN-161 functions as an antagonist of α5β1 and αvβ3 integrins, which are overexpressed on activated endothelial cells and various tumor cells. By binding to the β subunits of these integrins, ATN-161 is thought to inhibit integrin-dependent signaling rather than blocking cell adhesion directly. This interference with integrin function disrupts crucial processes for tumor growth and metastasis, primarily by inhibiting angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.

The proposed mechanism involves the free cysteine thiol in ATN-161 forming a disulfide bond with the integrin target, which in turn suppresses integrin function. Downstream signaling pathways affected by ATN-161 include the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. Inhibition of these pathways leads to decreased expression of matrix metalloproteinases (MMPs) and promotes apoptosis in neovascular endothelial cells.

Figure 1: ATN-161 Signaling Pathway.

Preclinical Data

A range of preclinical studies in various cancer models have demonstrated the anti-tumor activity of ATN-161. These studies have shown its efficacy in reducing primary tumor growth, inhibiting metastasis, and decreasing angiogenesis.

In Vitro Studies

| Assay Type | Cell Line | Key Findings | Reference |

| Basement Membrane Invasion | DU145 (prostate), MLL (prostate) | Inhibited PHSRN-induced invasion. | |

| MAPK Phosphorylation | MDA-MB-231 (breast) | Significantly inhibited MAPK phosphorylation at 20 μmol/L. | |

| Endothelial Cell Migration | hCECs | Dose-dependent inhibition of VEGF-induced migration starting at 100 nM. | |

| Capillary Tube Formation | hCECs | Inhibited VEGF-induced capillary tube formation. |

In Vivo Studies

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| Copenhagen Rats | MLL Prostate Cancer | 5 mg/kg (5 injections over 16 days) | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density. | |

| BALB/c nu/nu Mice | MDA-MB-231 Breast Cancer | 0.05-1 mg/kg (i.v., 3x/week for 10 weeks) | Significant dose-dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases. | |

| BALB/c Mice | CT26 Colon Cancer | 100 mg/kg (i.p., every 3rd day) + 5-FU | Significantly reduced tumor burden and number of liver metastases; improved overall survival. | |

| Lewis Lung Carcinoma Mice | Lewis Lung Carcinoma | 1-10 mg/kg (3x/week) | Optimal dose range for tumor growth inhibition; exhibited a U-shaped dose-response curve. |

A notable characteristic of ATN-161 in preclinical models is the observation of a U-shaped (inverted bell shape) dose-response curve for its effects on tumor growth and angiogenesis.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ATN-161 in patients with advanced solid tumors.

Trial Design

-

Patient Population: 26 adult patients with advanced solid tumors.

-

Dosing: Eight sequential dose cohorts ranging from 0.1 to 16 mg/kg, administered as a 10-minute intravenous infusion three times a week.

-

Pharmacokinetics: Blood and urine samples were collected over 7 hours on Day 1.

Results

-

Safety: ATN-161 was well-tolerated at all dose levels with no dose-limiting toxicities observed.

-

Efficacy: No objective responses were recorded. However, approximately one-third of the patients experienced prolonged stable disease.

-

Pharmacokinetics:

| Dose (mg/kg) | Cmax (ng/mL) (Mean ± SD) | AUC (ng·h/mL) (Mean ± SD) | Total Clearance (L/h/kg) (Mean ± SD) | t1/2 (h) (Mean ± SD) |

| 0.25 | 1,020 ± 1,220 | 560 ± 730 | 1.16 ± 1.05 | 3.2 ± 0.6 |

| 0.5 | 1,210 ± 1,040 | 1,010 ± 1,020 | 0.90 ± 0.67 | 4.3 ± 1.2 |

| 1.0 | 2,750 ± 1,110 | 2,240 ± 1,140 | 0.53 ± 0.22 | 5.0 ± 1.1 |

| 2.0 | 4,280 ± 1,270 | 3,670 ± 1,150 | 0.61 ± 0.20 | 4.5 ± 1.0 |

| 4.0 | 9,800 ± 2,800 | 8,020 ± 2,900 | 0.58 ± 0.22 | 4.5 ± 0.8 |

| 8.0 | 23,000 ± 6,700 | 20,400 ± 8,600 | 0.49 ± 0.21 | 4.9 ± 0.8 |

| 16.0 | 47,800 ± 16,000 | 45,600 ± 13,800 | 0.38 ± 0.09 | 4.8 ± 0.8 |

| (Data from Cianfrocca et al., 2006) |

Pharmacokinetic analysis revealed dose-independent kinetics at doses between 1.0 and 4.0 mg/kg. At higher doses (8.0 and 16.0 mg/kg), clearance was reduced, suggesting saturable elimination. The observed half-life was between 3.2 and 5.0 hours.

Experimental Protocols

In Vitro Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Preparation:

-

Thaw Matrigel on ice overnight.

-

Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Culture cancer cells to 80-90% confluency and then serum-starve them overnight.

-

-

Cell Seeding:

-

Harvest and resuspend the serum-starved cells in a serum-free medium.

-

Seed the cells into the upper chamber of the Matrigel-coated Transwell insert.

-

-

Treatment and Incubation:

-

Add the desired concentrations of ATN-161 or control vehicle to the upper chamber.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Quantification:

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the lower surface of the membrane with 70% ethanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in several microscopic fields to determine the extent of invasion.

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of a compound on angiogenesis in vivo.

-

Preparation:

-

Thaw Matrigel on ice.

-

Mix the Matrigel with an angiogenic stimulus (e.g., VEGF and FGF-2) and the desired concentrations of ATN-161 or control vehicle. Keep the mixture on ice.

-

-

Injection:

-

Anesthetize the mice (e.g., C57BL/6 or nude mice).

-

Subcutaneously inject the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

-

-

Treatment (for systemic delivery):

-

Administer ATN-161 or control vehicle systemically (e.g., via intravenous injection) according to the desired dosing schedule.

-

-

Harvest and Analysis:

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plug using a Drabkin's reagent kit.

-

Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and count blood vessels.

-

-

Figure 2: Preclinical to Clinical Workflow for ATN-161.

Conclusion

ATN-161 is a rationally designed peptide antagonist of integrins that has demonstrated anti-angiogenic and anti-tumor activity in a variety of preclinical models. The Phase I clinical trial established its safety and tolerability in patients with advanced solid tumors, with some evidence of disease stabilization. The unique U-shaped dose-response curve observed in preclinical studies highlights the complexity of its biological activity and presents a challenge for determining the optimal therapeutic dose. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATN-161, both as a monotherapy and in combination with other anticancer agents.

References

Technical Guide: The Modulatory Effects of Pembrolizumab on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of Pembrolizumab (B1139204), a humanized monoclonal IgG4 antibody, and its profound impact on the tumor microenvironment (TME). Pembrolizumab is an immune checkpoint inhibitor that targets the programmed cell death protein 1 (PD-1) receptor, reinvigorating anti-tumor immunity.

Mechanism of Action

Pembrolizumab functions by blocking the interaction between the PD-1 receptor, expressed on activated T-cells, and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[1][2] This interaction, a key immune checkpoint, typically results in the downregulation of T-cell activity, allowing tumor cells to evade immune destruction.[3][4] By binding to PD-1, Pembrolizumab prevents this inhibitory signaling, thereby restoring T-cell proliferation, cytokine secretion, and cytotoxic anti-tumor responses.[1] The activation of the PD-1 pathway normally leads to decreased T-cell proliferation and survival; Pembrolizumab's blockade reverses this, sustaining a potent anti-tumoral response.

Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells disrupts signaling downstream of the T-cell receptor (TCR). This leads to the inhibition of critical pathways that govern T-cell activation and function. Pembrolizumab, by physically obstructing the PD-1/PD-L1 interaction, allows for the normal signal transduction from the TCR to proceed, leading to T-cell activation.

Caption: PD-1/PD-L1 signaling pathway and Pembrolizumab's mechanism of action.

Quantitative Effects on the Tumor Microenvironment

Treatment with Pembrolizumab induces significant and measurable changes within the TME, shifting it from an immunosuppressive to an inflamed, immune-active state. These changes are characterized by alterations in immune cell populations and cytokine profiles.

Impact on Immune Cell Infiltrates

Studies have quantified the changes in various immune cell populations within the TME following Pembrolizumab administration. A notable effect is the increased infiltration and activation of cytotoxic T-lymphocytes.

Table 1: Changes in TME Immune Cell Populations Post-Pembrolizumab

| Cell Type | Change Observed | Cancer Type | Source |

| Total Lymphocytes | 2.29-fold increase (in combination with SBRT) | NSCLC | |

| Total Lymphocytes | 1.87-fold increase (monotherapy) | NSCLC | |

| CD103+ Cytotoxic T-cells | 4.87-fold increase (in combination with SBRT) | NSCLC | |

| CD103+ Cytotoxic T-cells | 2.56-fold increase (monotherapy) | NSCLC | |

| CD8+ T-cells | Significant increase in density in responders | Melanoma | |

| Regulatory T-cells (Tregs) | Not significantly altered | Melanoma | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased counts associated with improved overall survival | Urothelial Carcinoma | |

| CD11c+ cells (Macrophage/DC) | High baseline levels associated with pathologic complete response (pCR) | TNBC |

NSCLC: Non-Small Cell Lung Cancer; SBRT: Stereotactic Body Radiation Therapy; TNBC: Triple-Negative Breast Cancer.

Modulation of Cytokine Profiles

Pembrolizumab's blockade of the PD-1 pathway restores the ability of effector T-cells to release key pro-inflammatory cytokines, which are crucial for anti-tumor immunity.

Table 2: Changes in Circulating Cytokine Levels Post-Pembrolizumab

| Cytokine | Change Observed | Cancer Type | Source |

| IFN-γ | Release is restored/increased | General | |

| TNF-α | Release is restored/increased | General | |

| IL-2 | Release is restored/increased | General | |

| IP-10 | Expression increases from baseline, peaking around 3 weeks | Melanoma | |

| IL-8 | Significant decrease in non-progressing patients | Melanoma | |

| IL-6 | Increased values observed in some patients | Melanoma | |

| IL-10 | Increased values observed in some patients | Melanoma | |

| CXCL10 | Circulating levels increased post-treatment | Mullerian |

Key Experimental Protocols

The analysis of Pembrolizumab's effects on the TME relies on several key laboratory techniques. Detailed methodologies for immunohistochemistry (IHC) and flow cytometry are provided below.

Immunohistochemistry (IHC) for PD-L1 and Immune Markers

IHC is a critical method for visualizing the expression and spatial distribution of proteins like PD-L1 and immune cell markers (e.g., CD8, FoxP3) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Protocol Overview:

-

Specimen Preparation:

-

Obtain FFPE tissue blocks. Ensure tissue is well-preserved.

-

Cut 4-micron thick sections and mount on charged slides.

-

Bake slides (e.g., at 55-60°C) to adhere tissue.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate sections through a series of graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a target retrieval solution (e.g., Low pH EnVision FLEX Target Retrieval Solution).

-

Heat slides in a pressure cooker or water bath to 97°C for 20 minutes. This step is crucial for unmasking the antigenic epitopes.

-

-

Staining Procedure (Automated or Manual):

-

Block endogenous peroxidase activity with a peroxidase block solution.

-

Apply the primary antibody (e.g., anti-PD-L1 clone 22C3 or 28-8, anti-CD8). Incubate for a specified time.

-

Apply a secondary antibody-polymer conjugate (e.g., HRP-labeled polymer).

-

Add substrate-chromogen solution (e.g., DAB+) to develop the colorimetric signal.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate the tissue through graded ethanol and clear with xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Analysis:

-

Examine slides under a microscope.

-

For PD-L1, scoring systems like Tumor Proportion Score (TPS) or Combined Positive Score (CPS) are used, which quantify the percentage of positive tumor cells and/or immune cells. Evaluation involves assessing partial or complete linear plasma membrane staining at any intensity.

-

Caption: General experimental workflow for Immunohistochemistry (IHC).

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is used to identify and quantify different immune cell populations in peripheral blood or disaggregated tumor tissue, providing detailed information on their subsets, activation status, and expression of checkpoint receptors.

Protocol Overview:

-

Sample Preparation:

-

Peripheral Blood: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll).

-

Tumor Tissue: Disaggregate fresh tumor tissue into a single-cell suspension using a combination of mechanical disruption and enzymatic digestion.

-

-

Antibody Staining:

-

Resuspend a defined number of cells (e.g., 1x10^6) in staining buffer.

-

Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD45, PD-1, TIM-3).

-

To detect PD-1 on cells from patients treated with Pembrolizumab, a two-step staining process may be required: first with Pembrolizumab or an isotype control, followed by a PE-conjugated anti-human IgG4 secondary antibody.

-

Incubate on ice in the dark.

-

-

Intracellular/Intranuclear Staining (Optional):

-

For markers like FoxP3 or Ki-67, fix and permeabilize the cells after surface staining.

-

Add fluorochrome-conjugated antibodies for the intracellular targets and incubate.

-

-

Data Acquisition:

-

Wash the stained cells to remove unbound antibodies.

-

Acquire data on a flow cytometer (e.g., BD FACSAria II). The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.

-

-

Data Analysis:

-

Use analysis software (e.g., FlowJo) to process the data.

-

Apply a "gating" strategy to sequentially identify and isolate specific cell populations based on their marker expression (e.g., gating on lymphocytes, then CD3+ T-cells, then CD4+ and CD8+ subsets).

-

Quantify the percentage or absolute count of each immune cell subset of interest.

-

Caption: General experimental workflow for Flow Cytometry.

References

Preclinical Evaluation of the Anticancer Agent ATN-161: A Technical Guide

Disclaimer: The term "Anticancer agent 161" can refer to several distinct compounds in scientific literature. This document focuses on the preclinical evaluation of ATN-161 , a peptide-based integrin antagonist, based on publicly available data.

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as a non-RGD based integrin binding peptide that specifically targets α5β1 and αvβ3 integrins.[2] These integrins are crucial for the migration and adhesion of activated endothelial cells, processes vital for tumor angiogenesis.[2] By targeting both the tumor vasculature and potentially the cancer cells themselves, ATN-161 presents a promising therapeutic strategy, applicable as a single agent or in combination with other therapies.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in various animal models.[3] This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of ATN-161.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of ATN-161.

Table 1: In Vivo Efficacy of ATN-161 in a Rat Prostate Cancer Model

| Experimental Model | Treatment Regimen | Outcome | Reference |

| Copenhagen rats with primary MLL tumors | 5 mg/kg ATN-161 (five injections over 16 days) | Markedly reduced primary tumor growth. | |

| 8- to 10-fold lower blood vessel density in tumors on Day 16 compared to untreated animals. | |||

| Inhibition of MLL tumor cell metastasis. |

Table 2: Pharmacokinetic Parameters of ATN-161 in a Phase 1 Clinical Trial

| Dose Levels | Pharmacokinetic Profile | Observations | Reference |

| 0.1–16 mg/kg | Dose-independent pharmacokinetics for mean total clearance and volume of distribution at dose levels above 0.5 mg/kg. | Saturable pharmacokinetics suggested at 8.0 and 16.0 mg/kg due to reduced clearance. | |

| Rapid clearance from plasma. | High tissue distribution indicated by the volume of distribution at steady state (Vss). |

Experimental Protocols

In Vitro Basement Membrane Invasion Assay

This assay was utilized to assess the effect of ATN-161 on the invasive potential of cancer cells.

-

Cell Lines: Human (DU145) and rat (MLL) prostate cancer cell lines were used.

-

Methodology:

-

A reconstituted basement membrane preparation (Matrigel) is used to coat the upper surface of a porous membrane in a Boyden chamber.

-

Cancer cells are seeded in the upper chamber in serum-free media.

-

The lower chamber contains a chemoattractant (e.g., fibronectin or conditioned media).

-

ATN-161 is added to the upper chamber at various concentrations.

-

The chambers are incubated to allow for cell invasion through the Matrigel and the membrane.

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and quantified.

-

-

Endpoint: The number of invading cells is counted to determine the inhibitory effect of ATN-161 on basement membrane invasion.

In Vivo Tumor Growth and Angiogenesis Study

This protocol describes the in vivo evaluation of ATN-161's effect on tumor growth and neovascularization.

-

Animal Model: Copenhagen rats were used for the MLL prostate tumor model.

-

Methodology:

-

MLL tumor cells are implanted subcutaneously into the rats.

-

Once tumors are established, animals are randomized into treatment and control groups.

-

The treatment group receives systemic administration of ATN-161 (e.g., 5 mg/kg, five injections over 16 days). The control group receives a vehicle control.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study (e.g., Day 16), tumors are excised.

-

A portion of the tumor tissue is processed for immunohistochemical analysis.

-

-

Endpoints:

-

Primary tumor growth inhibition.

-

Blood vessel density within the tumor tissue, assessed by immunostaining for endothelial cell markers (e.g., CD31).

-

Visualizations

Proposed Signaling Pathway of ATN-161

Caption: Proposed mechanism of action for ATN-161.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for the preclinical evaluation of ATN-161.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 161

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 161, also identified as Compound 3b, is a bioactive diruthenium alkynol complex.[1] This organometallic compound has demonstrated significant anticancer potential, including the ability to trigger autophagy and depletion of mitochondrial membrane potential in cancer cells.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible results in cell culture-based assays. Due to its chemical nature as a complex organometallic molecule, this compound is expected to have low aqueous solubility. Therefore, the use of an appropriate organic solvent is necessary to prepare stock solutions for in vitro studies.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in common laboratory solvents is not explicitly available in the public domain. However, based on the common practices for dissolving complex organic and organometallic compounds for cell culture assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The following table summarizes the recommended solvent and provides guidance on preparing stock solutions.

| Solvent | Recommended Concentration | Molar Equivalent (for 10 mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 1-10 mM | 7.83 mg/mL | Recommended primary solvent. Prepare a high-concentration stock solution. Gentle warming and vortexing may be required. Use anhydrous, cell culture grade DMSO. |

| Ethanol | Inquire/Empirically Test | Inquire/Empirically Test | May be a viable alternative, but solubility should be experimentally verified. |

| Water | Insoluble | - | Not a suitable primary solvent due to the hydrophobic nature of the compound. |

| Phosphate-Buffered Saline (PBS) | Insoluble | - | Not a suitable primary solvent. |

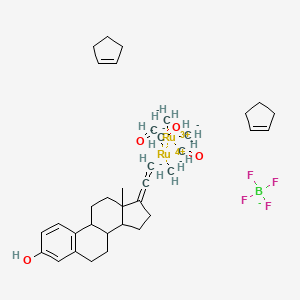

Note on Molecular Weight: The molecular weight of this compound (C₃₆H₄₄BF₄O₄Ru₂) is 782.57 g/mol .

Experimental Protocols

This section provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture experiments.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

-

This compound (solid powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath (optional)

Protocol:

-

Equilibration: Allow the vial containing the powdered this compound to reach room temperature before opening to prevent moisture condensation.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 10 mM stock solution, you would need 7.83 mg per 1 mL of DMSO.

-

Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the compound.

-

Mixing: Securely cap the vial and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.

-

Gentle Warming (Optional): If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution. Avoid excessive heat to prevent potential degradation.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile, pre-warmed complete cell culture medium (containing serum, if required by the cell line)

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations.

-

Important: To prevent precipitation of the compound, add the DMSO stock solution to the culture medium while gently vortexing or mixing. Do not add the aqueous medium to the concentrated DMSO stock.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the anticancer agent) to the cell culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted solutions in culture medium for extended periods, as the stability of the compound in aqueous solutions may be limited.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the known signaling effects of this compound in cancer cells.

Caption: Signaling effects of this compound.

Experimental Workflow for Solution Preparation

This diagram outlines the workflow for dissolving this compound and preparing working solutions for cell culture assays.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Preclinical Evaluation of Anticancer Agent 161 in Xenograft Mouse Models

Introduction

Anticancer Agent 161 is a novel bioactive alkynol compound with demonstrated potential for cancer therapy. Preliminary in vitro studies indicate that its mechanism of action involves the induction of autophagy and the depletion of mitochondrial membrane potential, leading to apoptotic cell death in cancer cells.[1][2] To translate these promising findings into a clinical setting, a thorough preclinical evaluation of efficacy and tolerability in in vivo models is essential.[3][4][5]

These application notes provide a comprehensive set of protocols for assessing the antitumor activity of this compound in cell line-derived xenograft (CDX) mouse models. The protocols detailed herein cover cell line selection, xenograft establishment, drug formulation, dosing, and methods for evaluating therapeutic response.

Data Presentation: Efficacy of this compound in an A549 Lung Carcinoma Xenograft Model

The following table summarizes the hypothetical results from an in vivo efficacy study of this compound in an A549 non-small cell lung cancer xenograft model.

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | N/A | Intraperitoneal (IP) | Daily for 21 days | 1250 ± 150 | N/A |

| Agent 161 | 10 | Intraperitoneal (IP) | Daily for 21 days | 875 ± 110 | 30% |

| Agent 161 | 25 | Intraperitoneal (IP) | Daily for 21 days | 450 ± 95 | 64% |

| Agent 161 | 50 | Intraperitoneal (IP) | Daily for 21 days | 275 ± 70 | 78% |

Experimental Protocols

Protocol 1: Cell Culture and Xenograft Model Establishment

This protocol outlines the procedure for establishing subcutaneous xenograft tumors using the A549 human lung carcinoma cell line.

Materials:

-

A549 human lung carcinoma cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female athymic nude mice (nu/nu)

-

Syringes and 27-gauge needles

-

Calipers

Procedure:

-

Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count using a hemocytometer to ensure viability is >95%.

-

Cell Preparation for Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

-

Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, use calipers to measure the tumor length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Study Enrollment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: Drug Formulation and Administration